![molecular formula C17H10ClN3OS2 B11501740 5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11501740.png)

5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

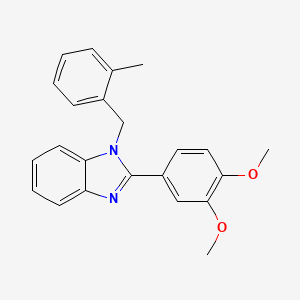

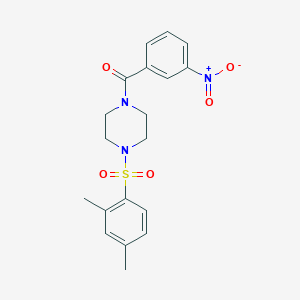

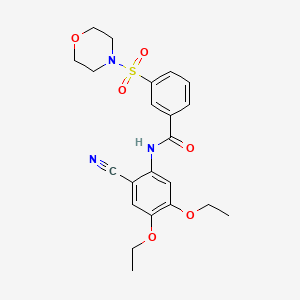

7(6H)-Oxo-5-(4-chlorphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin ist eine heterocyclische Verbindung, die zur Thiazol- und Pyrimidinfamilie gehört.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7(6H)-Oxo-5-(4-chlorphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin beinhaltet typischerweise die Reaktion von Hydrazonoylhalogeniden mit 2-(1-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazincarbothioamid in Ethanol und Triethylamin . Die Reaktionsbedingungen umfassen:

Lösungsmittel: Ethanol

Base: Triethylamin

Temperatur: Raumtemperatur

Ausbeute: Hohe Ausbeute mit Kristallisation aus Ethanol

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der oben erwähnte Syntheseweg kann für industrielle Anwendungen mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse skaliert werden.

Vorbereitungsmethoden

The synthesis of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired thiazolo[4,5-d]pyrimidine core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

7(6H)-Oxo-5-(4-chlorphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Thioxogruppe in eine Thiolgruppe umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Phenyl- und Chlorphenylringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für elektrophile Substitution; Nucleophile wie Amine für nucleophile Substitution.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiolderivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

7(6H)-Oxo-5-(4-chlorphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung hat sich als potenzieller Antikrebswirkstoff gezeigt, insbesondere gegen Brustkrebszelllinien.

Biologische Studien: Es zeigt antibakterielle, antimykotische und entzündungshemmende Eigenschaften.

Chemische Forschung: Wird als Vorläufer für die Synthese anderer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 7(6H)-Oxo-5-(4-chlorphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin beinhaltet:

Molekularziele: Die Verbindung zielt auf verschiedene Enzyme und Rezeptoren im Körper ab, darunter DNA-Gyrase und Östrogenrezeptoren.

Beteiligte Pfade: Es hemmt den Aggregationsfaktor menschlicher Blutplättchen und Poly(ADP-Ribose)polymerase-1 (PARP-1), was zu Antikrebs- und entzündungshemmenden Wirkungen führt.

Wirkmechanismus

The mechanism of action of 5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage and inhibits the proliferation of cancer cells . Additionally, it may interact with other cellular targets, such as phosphatidylinositol 3-kinase, affecting cell signaling pathways and promoting apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolderivate: Verbindungen wie 2-Aminothiazol und Benzothiazol weisen strukturelle Ähnlichkeiten und biologische Aktivitäten auf.

Pyrimidinderivate: Verbindungen wie 5-Fluoruracil und Cytosin haben ähnliche Pyrimidinringe und werden in der medizinischen Chemie verwendet.

Eigenschaften

Molekularformel |

C17H10ClN3OS2 |

|---|---|

Molekulargewicht |

371.9 g/mol |

IUPAC-Name |

5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C17H10ClN3OS2/c18-11-8-6-10(7-9-11)14-19-15-13(16(22)20-14)24-17(23)21(15)12-4-2-1-3-5-12/h1-9H,(H,19,20,22) |

InChI-Schlüssel |

CZKBSHCMETULOP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=C(C=C4)Cl)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(2-Hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoic acid](/img/structure/B11501659.png)

![11-(3,4-dimethoxyphenyl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11501672.png)

![[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester](/img/structure/B11501698.png)

![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate](/img/structure/B11501701.png)

![5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501704.png)

![4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11501710.png)

![Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B11501711.png)

![N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11501712.png)

![2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole](/img/structure/B11501719.png)

![1-[3-(4-chlorophenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11501727.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11501734.png)